

tiagabine safety profile comparison studies

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Compound Focus: Tiagabine Hydrochloride

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Efficacy and Safety Summary

The table below summarizes key efficacy and safety outcomes for tiagabine as add-on therapy for drug-resistant focal epilepsy, primarily based on a 2019 Cochrane systematic review of randomized controlled trials [1].

Outcome	Result (Tiagabine vs. Placebo)	Certainty of Evidence
≥50% Seizure Reduction	RR 3.16 (95% CI 1.97 to 5.07); 3 times more effective [1]	High [1]
Treatment Withdrawal	RR 1.81 (95% CI 1.25 to 2.62); nearly twice as likely to withdraw [1]	Moderate [1]
Dizziness	RR 1.69 (95% CI 1.13 to 2.51) [1]	Moderate [1]
Tremor	RR 4.56 (95% CI 1.00 to 20.94); over 4 times more likely [1]	Low [1]
Fatigue	RR 1.38 (95% CI 0.89 to 2.14) [1]	Moderate [1]
Long-Term Tolerability	Adverse event profile (e.g., tiredness, headache, dizziness) remains comparable over 6-24+ months [2]	N/A (Long-term observational data)

Experimental Data & Methodologies

For researchers, the methodologies from these key studies provide a framework for evaluating tiagabine.

1. Cochrane Systematic Review (2019) [1]

- **Objective:** To evaluate the efficacy and tolerability of tiagabine as an add-on treatment for drug-resistant focal seizures.
- **Methodology:** The review included randomized, placebo-controlled trials (parallel or cross-over design) with a minimum treatment period of eight weeks. The primary outcome was a 50% or greater reduction in seizure frequency. Analysis was by intention-to-treat (ITT), and the certainty of evidence was assessed using the GRADE approach.
- **Data Synthesis:** Pooled risk ratios (RR) with 95% confidence intervals (CIs) were calculated for efficacy and adverse events.

2. Long-Term Safety Study (2000) [2]

- **Objective:** To evaluate the safety of long-term treatment with tiagabine (over 6 months).
- **Methodology:** A review of case report forms from patients with refractory partial epilepsy in two long-term studies. Patients were categorized by treatment duration (6-12, 12-24, and >24 months). Adverse events were classified by severity and persistence, and the profile was compared across groups.
- **Key Finding:** The adverse event profile was consistent across different long-term treatment groups, suggesting no new safety issues emerge with prolonged use [2].

3. Summary of 53 Trials (1999) [3]

- **Objective:** A comprehensive evaluation of the pre-approval safety data of tiagabine.
- **Methodology:** Safety data were pooled from 53 clinical trials (including controlled and open-label studies) involving nearly 3,100 subjects. Exposure included over 3,800 patient-years.
- **Key Finding:** The safety profile was predictable and manageable, with no consistent effects on laboratory parameters, vital signs, or physical/neurological examinations [3].

Comparison with Other Antiseizure Medications

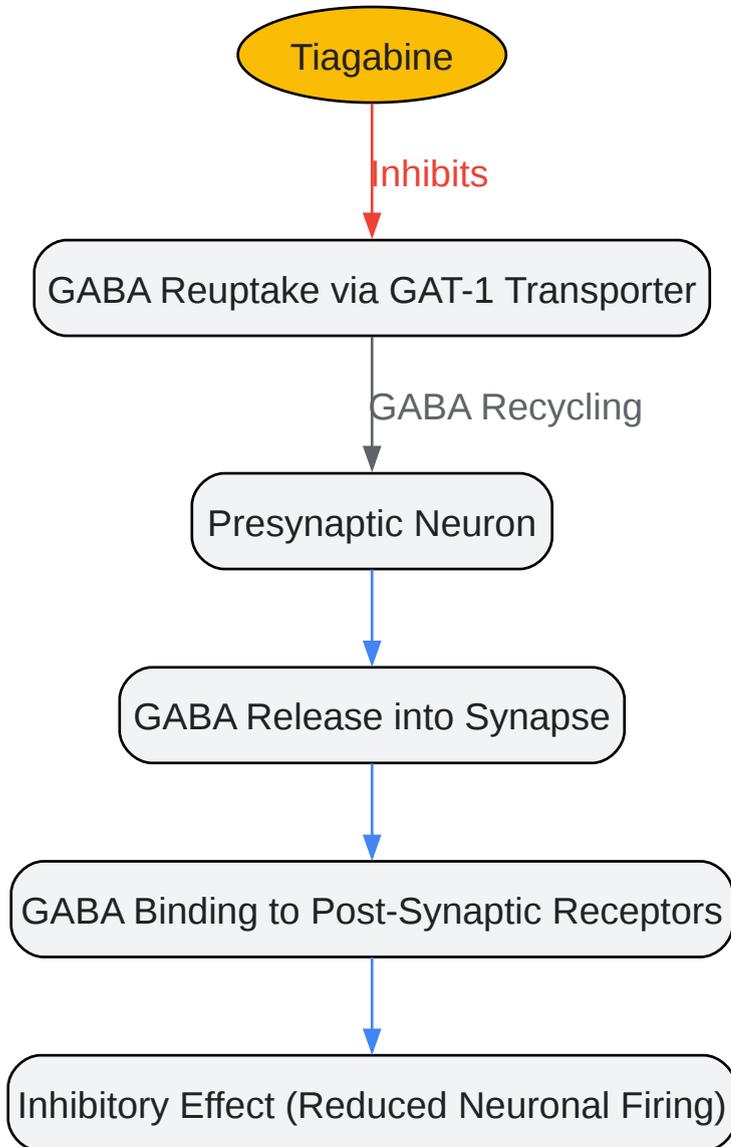
While direct comparative studies are limited, the following data from drug information resources can provide context. Note that the ratings below are based on user reviews and are not clinically verified.

Drug (Generic)	User Rating (for Epilepsy)	Reported Positive Effect	Reported Negative Effect	Commonly Reported Side Effects
Tiagabine	7.4/10 (8 ratings) [4]	63% [4]	25% [4]	Dizziness, Tremor, Fatigue [1]
Cenobamate (Xcopri)	8.1/10 (45 ratings) [4]	71% [4]	4% [4]	Drowsiness, dizziness, double vision [4]
Levetiracetam (Keppra)	5.7/10 (310 ratings) [4]	43% [4]	34% [4]	Drowsiness, behavioral changes [4]
Oxcarbazepine (Trileptal)	7.8/10 (386 ratings) [5]	70% [5]	13% [5]	Dizziness, fatigue, headache [5]

Pharmacology and Mechanism of Action

Tiagabine has a specific and well-defined mechanism of action, which is distinct from many other antiseizure medications.

Tiagabine's GABAergic Mechanism of Action



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- **Novel Mechanism:** Tiagabine is a selective **GABA reuptake inhibitor** [6] [7]. It binds to the GABA transporter (GAT-1) on presynaptic neurons, blocking the reuptake of the neurotransmitter GABA from the synaptic cleft [3] [7].
- **Net Effect:** This action increases the concentration and duration of GABA in the synapse, thereby prolonging GABA-mediated inhibition of postsynaptic neurons and reducing the hyperexcitability that leads to seizures [6].

Important Safety Considerations

- **Common Adverse Events:** The most frequent side effects are central nervous system (CNS)-related, including **tiredness, headache, dizziness, visual symptoms (blurring, difficulty focusing), altered mentation, and tremor** [2] [6] [8]. These are generally manageable and often occur during the titration phase [8].
- **Long-Term Safety:** Long-term treatment (over 12 months for many patients) is generally well-tolerated, with a side effect profile similar to that of short-term therapy [6] [8]. No consistent abnormalities in hematology or clinical chemistry values have been linked to tiagabine [3] [8].
- **Synergistic Potential:** Preclinical evidence from animal studies suggests that tiagabine can interact synergistically (supra-additively) with other GABA-ergic drugs like **gabapentin**, enhancing anticonvulsant effects. However, this may also increase neurotoxic effects, such as impairment of long-term memory, and requires careful clinical verification [9].

Gaps in Current Evidence

It is important to note the following limitations in the available data:

- **Lack of Modern Comparative Studies:** The most robust efficacy data comes from placebo-controlled trials. There is a significant lack of recent, high-quality, head-to-head trials comparing tiagabine with other modern antiseizure medications.
- **Limited Pediatric Data:** The findings of the primary Cochrane review are applicable to adults and adolescents, as the included trials had no participants under 12 years of age [1]. One small pilot study (2004) investigated tiagabine for infantile spasms, but its findings are preliminary [10].

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